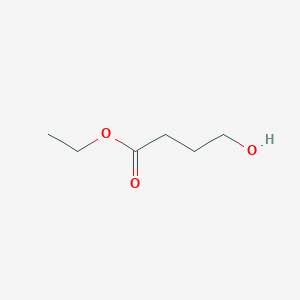

Ethyl 4-hydroxybutanoate

概要

説明

Ethyl 4-hydroxybutanoate, also known as ethyl 4-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a clear, colorless liquid with a caramel-like odor. This compound is commonly used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants with a strong acid such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of gamma-butyrolactone with ethanol under acidic conditions . This method is preferred due to its efficiency and high yield.

化学反応の分析

Types of Reactions: Ethyl 4-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybutanoic acid.

Reduction: It can be reduced to form 4-hydroxybutanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-hydroxybutanoic acid.

Reduction: 4-hydroxybutanol.

Substitution: Various esters and amides depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Ethyl 4-hydroxybutanoate serves as a key building block in the synthesis of several pharmaceutical compounds, particularly those targeting hypercholesterolemia. It is involved in the production of statins, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. Research indicates that its derivatives, such as ethyl (S)-4-chloro-3-hydroxybutanoate, exhibit significant biological activity and can be synthesized using microbial reductases .

Case Study: Synthesis of Statins

- Objective: To synthesize ethyl (S)-4-chloro-3-hydroxybutanoate.

- Method: Various microbial reductases were cloned and expressed in Escherichia coli to enhance the efficiency of the synthesis process.

- Results: High conversion rates were achieved, demonstrating the viability of using biocatalysts for producing pharmaceutical intermediates .

Food Science Applications

In the food industry, this compound is recognized for its role as a flavoring agent. It is naturally present in several alcoholic beverages, contributing to their aroma and taste profiles. Studies have shown that it can be used to detect the presence of gamma-hydroxybutyric acid (GHB) in alcoholic drinks, which has implications for forensic analysis .

Detection Methodology

- Technique: Liquid chromatography coupled with triple quadrupole mass spectrometry was developed to quantify this compound in beverages.

- Findings: The method demonstrated a limit of detection as low as 3.4 ng/mL, highlighting its potential utility in both food safety and forensic investigations .

Cosmetic Applications

This compound is also utilized in the cosmetic industry as a fragrance component and thickener. Its pleasant scent makes it suitable for various personal care products, enhancing user experience while providing functional benefits .

Chemical Manufacturing

Beyond its applications in pharmaceuticals and food science, this compound is important in the production of resins, plastics, and coatings. Its chemical structure allows it to act as an effective intermediate in synthesizing various industrial chemicals, thereby contributing to the development of new materials with specific properties.

Comparative Overview of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Building block for statins | Lowers cholesterol levels |

| Food Science | Flavoring agent, forensic marker | Enhances flavor profiles; aids in detection |

| Cosmetics | Fragrance component, thickener | Improves sensory attributes |

| Chemical Manufacturing | Intermediate for resins and coatings | Versatile applications in material science |

作用機序

The mechanism of action of ethyl 4-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes .

類似化合物との比較

Ethyl 4-hydroxybutanoate can be compared with other similar compounds such as:

Ethyl 3-hydroxybutanoate: This compound has a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.

Ethyl 4-chloro-3-hydroxybutanoate: This compound contains a chlorine atom, which significantly alters its chemical behavior and applications.

Uniqueness: this compound is unique due to its specific hydroxyl and ester functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .

生物活性

Ethyl 4-hydroxybutanoate (E4HB) is an organic compound belonging to the class of fatty acid esters, specifically a derivative of 4-hydroxybutanoic acid. This compound has garnered attention in various fields, particularly in food science and pharmacology, due to its biological activities and applications. This article explores the biological activity of E4HB, including its synthesis, effects on fermentation processes, and potential health implications.

- Chemical Formula : C6H12O3

- Molecular Weight : 132.1577 g/mol

- CAS Number : Not available

- InChI Key : AYPJVXQBVHCUCJ-UHFFFAOYSA-N

E4HB is primarily produced by yeast during fermentation processes and can influence the flavor and aroma profiles of fermented products such as wines.

Synthesis and Production

E4HB can be synthesized through various biotechnological methods. One notable method involves the use of recombinant Escherichia coli strains that express specific enzymes for the conversion of precursor compounds into E4HB. This approach has been shown to yield high concentrations of E4HB with good enantiomeric purity .

1. Impact on Fermentation

E4HB plays a significant role in the fermentation process, especially in winemaking. Its concentration can affect the sensory characteristics of wine. Studies have shown a moderate correlation between E4HB levels and pH values in wine samples, indicating its potential impact on wine quality . Additionally, during the fermentation process, certain temperature ranges (20-26 °C) have been identified where E4HB production is optimized .

Case Study 1: Wine Fermentation

A study investigated the production of E4HB during the fermentation of apple wine. The results indicated that E4HB levels increased significantly during fermentation, contributing to the overall flavor profile. Sensory analysis confirmed that wines with higher E4HB concentrations were preferred by tasters due to their enhanced fruity aromas .

Case Study 2: Yeast Strain Variability

Research examining different yeast strains found that Saccharomyces cerevisiae produced higher amounts of E4HB compared to non-Saccharomyces strains during fermentation. This suggests that selecting specific yeast strains could optimize E4HB production in winemaking processes .

Research Findings

A summary of key research findings related to E4HB is presented in the table below:

特性

IUPAC Name |

ethyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326810 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-10-0 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does fermentation temperature play in the production of ethyl 4-hydroxybutanoate in apple wine?

A1: Research suggests that fermentation temperature significantly influences the concentration of this compound in apple wine. In a study focusing on the impact of fermentation temperature on aroma compounds, researchers observed a unique trend with this compound. While most other key aroma compounds peaked at 20°C and then decreased at higher temperatures, the concentration of this compound continued to increase even as temperatures rose from 20°C to 26°C. [] This suggests a distinct metabolic pathway influenced by temperature in the production of this specific compound.

Q2: Beyond apple wine, in what other fermented beverages has this compound been identified as a key aroma component?

A2: Analysis of ciders produced from Shaanxi (China) Fuji apples identified this compound as one of the key aroma components contributing to the overall sensory experience. [] This highlights the compound's presence and potential importance in diverse fruit-based alcoholic beverages.

Q3: Is this compound found in fermented beverages other than fruit-based ones?

A3: Yes, analysis of the flavor profile of tomato wine after distillation revealed this compound as one of the three primary volatile compounds, constituting 2.81% of the total detected composition. [] This finding indicates a broader presence of this compound in fermented products beyond just fruit wines and ciders.

Q4: Can enzymatic treatments during winemaking affect the levels of this compound?

A4: While the provided research [] doesn't directly measure this compound levels, it highlights the significant influence of enzyme treatments (pectinases and β-glycosidases) on the overall aroma profile of white wines. It's plausible that these treatments could indirectly impact this compound production by altering the availability of precursor molecules or influencing yeast metabolism during fermentation. Further research would be needed to confirm any direct correlation.

Q5: Beyond its presence in beverages, is this compound relevant in other chemical processes?

A5: Yes, this compound is a key intermediate in the hydrogenation of γ-butyrolactone to 1,4-butanediol. Research has explored using CuCo/TiO2 bimetallic catalysts for this reaction, demonstrating the production of this compound as a major product when the reaction is carried out in ethanol. [] This highlights the compound's significance beyond just flavor and aroma applications.

Q6: Has the metabolism of this compound been studied in any organisms?

A6: Research has investigated the metabolic fate of this compound in Saccharomyces fermentati, a yeast species often found in sherry production. This study revealed that when grown as a film on a simulated sherry medium, S. fermentati metabolized this compound into diethyl succinate, 4-hydroxybutanoic acid lactone, and 4-hydroxybutanoic acid. [] This provides insight into the potential breakdown pathways of this compound in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。